Regioisomeric Position of the Pyridine Nitrogen Directly Modulates FGFR Affinity
In a monocyclic pyridine FGFR inhibitor series, the 3‑pyridyl‑oxy substitution (as in the target compound) consistently yielded superior enzymatic inhibition compared with the 4‑pyridyl regioisomer. Although the exact Ki value for the target compound is not publicly disclosed, patent examples demonstrate that moving the pyridine nitrogen from the 3‑ to the 4‑position can reduce potency by >5‑fold in closely related azetidine‑amide scaffolds [1]. This differential arises from a critical hydrogen‑bond interaction between the pyridine nitrogen and a backbone carbonyl in the FGFR hinge region, which is lost in the 4‑pyridyl isomer.
| Evidence Dimension | FGFR enzymatic inhibition (fold change in potency) |
|---|---|
| Target Compound Data | Retains hinge‑binding capability via 3‑pyridyl nitrogen |
| Comparator Or Baseline | 4‑Pyridyl‑oxy regioisomer: ≥5‑fold loss of potency |
| Quantified Difference | ≥5‑fold potency advantage for 3‑pyridyl isomer |
| Conditions | FGFR1‑4 enzymatic assays, recombinant kinase domain, ATP Km concentration |
Why This Matters
For procurement decisions in kinase‑focused medicinal chemistry, choosing the 3‑pyridyl regioisomer over the 4‑pyridyl analog preserves a key hinge‑binding interaction, directly increasing the probability of generating a developable hit series.
- [1] Eisai Co., Ltd., 'Monocyclic pyridine derivative', US Patent 20140235614, filed February 19, 2014, and issued August 21, 2014. View Source
